Product packaging for Di-tert-butylmethylphosphine(Cat. No.:CAS No. 6002-40-0)

Di-tert-butylmethylphosphine

Cat. No.: B1277918
CAS No.: 6002-40-0
M. Wt: 160.24 g/mol
InChI Key: JURBTQKVGNFPRJ-UHFFFAOYSA-N
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Description

Significance of Bulky Phosphine (B1218219) Ligands in Contemporary Catalysis

Phosphine ligands are a cornerstone of homogeneous catalysis, primarily due to their ability to coordinate with transition metals and modulate their catalytic activity and selectivity. numberanalytics.com These organophosphorus compounds act as "soft" σ-donating ligands through their lone pair of electrons, which helps to stabilize the metal center. tcichemicals.com The effectiveness of a phosphine ligand is largely determined by the interplay of its electronic and steric properties, which can be finely tuned by altering the substituents on the phosphorus atom. sigmaaldrich.com

Bulky phosphine ligands, characterized by large, sterically demanding substituents, are particularly important in modern catalysis. numberanalytics.com The steric hindrance of these ligands influences the accessibility of the metal center, which can prevent undesirable side reactions and stabilize reactive intermediates. numberanalytics.com A widely used metric to quantify this steric bulk is the Tolman cone angle (θ), with larger angles indicating greater steric hindrance. numberanalytics.com This bulkiness is known to improve the rate of reductive elimination, a crucial step in many catalytic cycles, such as cross-coupling reactions. tcichemicals.com

Furthermore, the electronic nature of the ligand—its ability to donate or withdraw electron density from the metal—is critical. numberanalytics.com Trialkylphosphines, such as those with tert-butyl groups, are highly electron-rich. tcichemicals.com This high electron density generally increases the reactivity of the metal center towards oxidative addition, another key step in catalytic cycles. tcichemicals.com By strategically balancing these steric and electronic effects, chemists can design highly efficient catalytic systems for a wide range of chemical transformations, including important carbon-carbon and carbon-heteroatom bond-forming reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. tcichemicals.comsigmaaldrich.com

Overview of Di-tert-butylmethylphosphine as a P-Stereogenic Building Block

This compound, an air-sensitive liquid, is a member of the electron-rich, bulky trialkylphosphine ligand family. sigmaaldrich.comchembk.comlookchem.com Its structure features two bulky tert-butyl groups and one methyl group attached to the central phosphorus atom. This combination of substituents provides significant steric bulk and strong electron-donating character, making it an effective ligand for various palladium-catalyzed cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com

Properties of this compound

PropertyValueReference
CAS Number6002-40-0 sigmaaldrich.comnih.gov
Molecular FormulaC₉H₂₁P nih.gov
Molecular Weight160.24 g/mol sigmaaldrich.comnih.gov
AppearanceColorless liquid chembk.comechemi.com
Boiling Point58 °C at 12 mmHg sigmaaldrich.com
Density0.824 g/mL at 25 °C sigmaaldrich.com

Application in Cross-Coupling Reactions

Reaction Type
Buchwald-Hartwig Cross-Coupling
Heck Reaction
Hiyama Coupling
Negishi Coupling
Sonogashira Coupling
Stille Coupling
Suzuki-Miyaura Coupling

Data sourced from Sigma-Aldrich product information. sigmaaldrich.comsigmaaldrich.com

Beyond its direct use as an achiral ligand, the tert-butylmethylphosphine moiety is a crucial P-stereogenic building block in asymmetric catalysis. acs.org P-stereogenic phosphines, where the phosphorus atom itself is the chiral center, are highly effective ligands for enantioselective reactions. acs.orgthieme-connect.com The synthesis of these complex chiral ligands often relies on simpler, enantiopure synthons. acs.org

Enantiopure tert-butylmethylphosphine-borane, a derivative, serves as a key intermediate in the synthesis of advanced, air-stable, P-chiral diphosphine ligands such as QuinoxP* and BenzP*. researchgate.netbohrium.comjst.go.jp These ligands, which incorporate the tert-butylmethylphosphino group, have demonstrated exceptional performance and high enantioselectivity in a variety of catalytic asymmetric reactions, most notably in rhodium-catalyzed hydrogenations. researchgate.netbohrium.com The development of synthetic routes using the tert-butylmethylphosphine synthon has been a significant advancement, enabling the creation of powerful tools for modern asymmetric synthesis. jst.go.jpacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H21P B1277918 Di-tert-butylmethylphosphine CAS No. 6002-40-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ditert-butyl(methyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21P/c1-8(2,3)10(7)9(4,5)6/h1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURBTQKVGNFPRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400578
Record name Di-tert-butylmethylphosphine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6002-40-0
Record name Di-tert-butylmethylphosphine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-tert-butylmethylphosphine
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Synthetic Methodologies for Di Tert Butylmethylphosphine and Its Chiral Precursors

Strategies for Racemic Di-tert-butylmethylphosphine Synthesis

Grignard Reagent-Based Approaches

A prevalent method for the synthesis of this compound involves the use of Grignard reagents. This approach typically utilizes di-tert-butylphosphinous chloride as a key starting material. The reaction with a methyl Grignard reagent, such as methylmagnesium chloride, leads to the formation of the desired tertiary phosphine (B1218219).

One documented procedure involves the reaction of di-tert-butylphosphinous chloride with a slight excess of methylmagnesium chloride in tetrahydrofuran (B95107) (THF). epo.org The reaction is often facilitated by the addition of a catalytic amount of copper(I) chloride, which can enhance the reaction rate and yield. epo.org The general scheme for this reaction is as follows:

(t-Bu)₂PCl + CH₃MgCl → (t-Bu)₂PCH₃ + MgCl₂

The yield for this type of reaction can be quite high, with specific examples reporting yields of up to 88.2%. epo.org The use of Grignard reagents provides a direct and efficient route to various tertiary phosphines, including this compound. nih.gov However, challenges can arise due to the steric hindrance of the tert-butyl groups, which can sometimes lead to the formation of byproducts. nih.gov

Table 1: Grignard Reagent-Based Synthesis of this compound

Starting MaterialReagentCatalystSolventYield
Di-tert-butylphosphinous chlorideMethylmagnesium chlorideCopper(I) chlorideTetrahydrofuran88.2% epo.org

Alternative Synthetic Routes

While Grignard-based methods are common, alternative routes for the synthesis of racemic this compound and related phosphines exist. One such method involves the reduction of chloro-di-t-butylphosphine with zinc powder in N,N-dimethylformamide to generate di-t-butylphosphine, which can then be alkylated. chemicalbook.com However, the reported yield for the initial reduction step is modest at 25%. chemicalbook.com

Another general approach to tertiary phosphines involves the reaction of organolithium reagents with phosphine halides. Organolithium compounds are often more reactive than their Grignard counterparts, which can be advantageous in cases of significant steric hindrance. nih.gov

Enantioselective Synthesis and Resolution of P-Chiral tert-Butylmethylphosphine-Boranes

The synthesis of enantiomerically pure P-chiral phosphines is of great interest for their application in asymmetric catalysis. semanticscholar.orgnih.gov A common and effective strategy involves the synthesis and separation of diastereomeric phosphine-borane intermediates, which can then be stereospecifically converted to the desired P-chiral phosphine. nih.gov

Optical Resolution Techniques for Racemates

Optical resolution of racemic secondary phosphine-boranes or their precursors is a key step in accessing enantiomerically pure P-chiral compounds. This is often achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers and subsequent liberation of the enantiopure phosphine-borane.

For instance, racemic tert-butylphenylphosphinous acid-borane has been successfully resolved using a combination of ephedrine (B3423809) and cinchonine (B1669041) as resolving agents. nih.gov This method allows for the isolation of both enantiomers in yields of approximately 31-32% each. nih.gov Another approach involves the use of chiral auxiliaries like (-)-sparteine (B7772259) in deprotonation reactions, although attempts to achieve kinetic resolution of racemic secondary phosphine boranes such as t-BuMeP(BH₃)H through this method have been reported as unsuccessful. york.ac.uk

Stereospecific Transformations of Phosphine-Borane Intermediates

Phosphine-boranes are crucial intermediates in the synthesis of P-chiral phosphine ligands because the borane (B79455) group protects the phosphine from oxidation and allows for stereospecific transformations at the phosphorus center. nih.govtcichemicals.com Once a racemic secondary phosphine-borane is resolved into its separate enantiomers, these can be stereospecifically alkylated to produce tertiary phosphine-boranes with high enantiopurity.

The alkylation of a deprotonated secondary phosphine-borane with an alkyl halide generally proceeds with retention of configuration at the phosphorus center. This stereospecificity is a cornerstone of modern P-chiral phosphine synthesis. The resulting enantiomerically pure tertiary phosphine-borane can then be deprotected to yield the free phosphine.

Table 2: Stereospecific Alkylation of a P-Chiral Secondary Phosphine-Borane

P-Chiral PrecursorAlkylating AgentStereochemical Outcome
(S)-tert-butylphenylphosphine-boraneMethyl iodide(S)-tert-butylmethylphenylphosphine-borane

Asymmetric Synthesis Approaches Utilizing Chiral Auxiliaries

An alternative to the resolution of racemates is the use of chiral auxiliaries to direct the stereoselective synthesis of P-chiral compounds. This approach involves the reaction of a phosphorus precursor with a chiral auxiliary to form diastereomeric intermediates, which can then be separated and converted to the desired enantiopure product.

A notable example is the use of cis-1-amino-2-indanol as a chiral auxiliary in the synthesis of optically pure tert-butylmethylphosphine-borane. researchgate.net This method allows for the multigram synthesis of key intermediates like tert-butylmethylaminophosphine borane and tert-butylmethylphosphinous acid borane. researchgate.netresearchgate.net The process involves the reaction of tert-butyldichlorophosphine (B1583324) with the chiral auxiliary, followed by further transformations. researchgate.net Another approach utilizes pseudoephenamine as a versatile chiral auxiliary for asymmetric synthesis, which has shown remarkable stereocontrol in alkylation reactions. nih.gov

A one-pot reductive methodology has been developed for the synthesis of optically pure tert-butylmethylphosphine-borane from tert-butylmethylphosphinous acid-borane, which is available in both enantiomeric forms from cis-1,2-aminoindanol and tert-butyldichlorophosphine. ub.edu This process is based on the reduction of a mixed anhydride, with tetrabutylammonium (B224687) borohydride (B1222165) being the preferred reducing agent. researchgate.netub.edu

Table 3: Chiral Auxiliaries in the Synthesis of P-Chiral Phosphine Precursors

Chiral AuxiliaryPhosphorus PrecursorKey Intermediate
cis-1-amino-2-indanoltert-butyldichlorophosphinetert-butylmethylphosphinous acid-borane researchgate.netub.edu
PseudoephenamineVariousDiastereomeric amides nih.gov

Functionalization and Derivatization of Phosphine-Boranes

The stability of the P–B dative bond in phosphine-boranes allows for chemical manipulation at either the phosphorus center, its substituents, or the borane group itself. This versatility has been exploited to develop a rich chemistry for creating complex and stereochemically defined phosphine ligands.

The primary modification of the boranato group is its complete removal, a process known as deprotection or deboranation. This step is crucial for liberating the free phosphine, which can then be used, for example, as a ligand in catalysis. The most common method for deprotection involves the displacement of the phosphine from the borane by a stronger Lewis base, typically an amine. wikipedia.orgbeilstein-journals.org

The mechanism of this borane transfer is a direct, bimolecular (SN2-like) process rather than a dissociative (SN1-like) one. nih.gov The rate and efficiency of the deprotection are significantly influenced by the identities of the phosphine, the amine, and the solvent. nih.gov For instance, aryl-rich phosphine-boranes are reactive enough to be deprotected using relatively mild amines like diethylamine (B46881) or pyrrolidine. In contrast, more electron-rich and sterically hindered alkyl phosphines, such as this compound, benefit from more reactive amines like 1,4-diazabicyclo[2.2.2]octane (DABCO), often in apolar solvents and at elevated temperatures to achieve efficient borane transfer. nih.gov The choice of amine and conditions can be tailored to optimize the reaction rate and ensure complete conversion. nih.gov

Phosphine-Borane TypeRecommended AmineSolventConditionsKey Finding
Aryl-rich (e.g., Ph₃P-BH₃)Diethylamine, PyrrolidineApolar (e.g., Toluene)High ConcentrationCan use volatile amines that also serve as the solvent. nih.gov
Alkyl-rich (e.g., tBu₂MeP-BH₃)DABCO, MorpholineApolar (e.g., Toluene)Elevated TemperatureRequires more reactive amines for efficient transfer. nih.govlookchem.com
GeneralTertiary AminesApolarHigh ConcentrationReaction kinetics are second-order; high concentrations favor faster rates. nih.gov

This table summarizes findings on the amine-mediated deprotection of phosphine-boranes.

Beyond complete removal, acidic and basic conditions can also be employed for deprotection, expanding the toolkit available for liberating the parent phosphine under various chemical environments. nih.gov

The borane adduct serves as an excellent protecting group that allows for the functionalization of the phosphine itself. Coordination of the phosphorus lone pair to the Lewis acidic borane facilitates reactions such as deprotonation at adjacent carbon atoms (α-deprotonation). thieme-connect.de This strategy is particularly effective for creating P-chiral phosphines.

For example, secondary phosphine-boranes like tert-butylphenylphosphine-borane, a close structural analog of di-tert-butylphosphine-borane, can be deprotonated to form a nucleophilic phosphide (B1233454) reagent. This intermediate can then be reacted with various electrophiles, such as alkyl halides, to form new tertiary phosphine-boranes with high stereoselectivity. beilstein-journals.orgresearchgate.net However, research indicates that phosphine-boranes are significantly less acidic than corresponding phosphine oxides or sulfides, meaning they are lithiated much more slowly and require stronger basic conditions. rsc.org This differential reactivity could potentially allow for selective reactions on phosphine oxides in the presence of phosphine-boranes. rsc.org

Starting MaterialBaseElectrophile (E+)ProductConfiguration
tert-butylphenylphosphine-boraneStrong Base (e.g., s-BuLi)MeI(tert-butyl)methylphenylphosphine-boraneInversion
tert-butylphenylphosphine-boraneStrong Base (e.g., s-BuLi)EtI(tert-butyl)ethylphenylphosphine-boraneInversion
tert-butylphenylphosphine-boraneStrong Base (e.g., s-BuLi)BnBrBenzyl(tert-butyl)phenylphosphine-boraneInversion

This table illustrates the functionalization of a secondary phosphine-borane via deprotonation and subsequent alkylation.

Another important transformation is the dimerization of phosphine-borane precursors. For instance, optically pure (R)-(tert-butyl)methylphenylphosphine-borane can undergo oxidative dimerization to yield bis(phosphine-borane) compounds, which are precursors to important bidentate ligands used in asymmetric catalysis. lookchem.com

A more advanced and novel area of phosphine-borane chemistry involves using the complex to generate highly reactive boron-centered nucleophiles. tcichemicals.com Research has explored the generation of boron anions, which are formally boron dianions, from phosphine-borane adducts. These species are envisioned as isoelectronic analogues of carbanions, suggesting they could react with a variety of electrophiles. tcichemicals.com

This concept leverages the unique electronic properties conferred by the phosphine-borane structure to facilitate deprotonation at the boron center, a transformation that is not feasible with borane itself. The generation of these boron anions opens up new avenues for synthetic chemistry, potentially allowing for the formation of new boron-carbon or boron-heteroatom bonds through nucleophilic pathways originating from the boron atom. tcichemicals.com While this field is still developing, it represents a significant conceptual leap, transforming the traditionally electrophilic boron center of a phosphine-borane into a potent nucleophile. tcichemicals.com

Coordination Chemistry of Di Tert Butylmethylphosphine

Complex Formation with Transition Metals

PtBu₂Me readily forms complexes with a range of transition metals, acting as a strong σ-donating ligand. The nature of these complexes, their reactivity, and their catalytic applications are highly dependent on the metal center involved.

Di-tert-butylmethylphosphine is a bulky phosphine (B1218219) ligand frequently used with palladium complexes in various cross-coupling catalysis reactions. sigmaaldrich.com The ligand's steric and electronic properties contribute to the formation of active and stable catalytic species. For instance, the salt of this compound, di-tert-butylmethylphosphonium tetrafluoroborate (B81430), is utilized in palladium-catalyzed borylation of primary alkyl electrophiles. chemicalbook.com

The combination of Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) with PtBu₂Me has been shown to be an effective catalyst system. uit.no This system is particularly useful in Suzuki cross-coupling reactions. thieme-connect.de Research has shown that a palladium monophosphine complex is often the active catalyst in the cross-coupling of aryl halides. researchgate.net The efficacy of these catalysts allows for reactions to be conducted with low ligand loadings, even for challenging substrates like aryl chlorides. researchgate.net

Table 1: Application of this compound in Palladium-Catalyzed Reactions

Reaction Type Catalyst System Substrate Example Notes
Suzuki-Miyaura Coupling Pd(OAc)₂ / PtBu₂Me Alkyl 4-toluenesulfonates Achieves excellent results in coupling. thieme-connect.de
Buchwald-Hartwig Amination Pd₂(dba)₃ / PtBu₂Me Aryl bromides and chlorides Demonstrates high catalytic activity. uit.nothieme-connect.de
Stille Coupling Pd₂(dba)₃ / PtBu₂Me Organostannanes An effective alternative to Suzuki coupling. uit.no
Direct Arylation Pd Catalyst / [HPtBu₂Me]BF₄ Heterocyclic arenes with aryl chlorides The phosphonium (B103445) salt enhances reactivity. sigmaaldrich.com

This compound forms well-defined complexes with rhodium, which are active in various catalytic transformations, most notably asymmetric hydrogenation. The C₁-symmetric nature of ligands derived from the tert-butylmethylphosphine fragment can induce stereogenicity at the metal center upon coordination. ub.edu

For example, rhodium complexes incorporating P-stereogenic diphosphine ligands that contain the tert-butylmethylphosphine moiety, such as (R)-2-tert-butylmethylphosphino-3-(di-tert-butylphosphino)quinoxaline ((R)-3H-QuinoxP), have been synthesized. bohrium.com These complexes are highly effective catalysts. In one application, a rhodium complex of (R)-3H-QuinoxP catalyzed the sequential hydrogenation of five-membered cyclic α-dehydroamino ketones to produce chiral cyclic trans-β-amino alcohols with quantitative conversion and excellent enantioselectivities. bohrium.com

Studies on rhodium complexes with ligands like MaxPHOS, another P-stereogenic ligand, show that the formation of [2+2+2] cycloaddition products can be a competing process in reactions such as the Pauson-Khand reaction. researchgate.net The coordination of PtBu₂Me can also influence the stability and reactivity of dinuclear rhodium complexes.

Ruthenium complexes featuring this compound have been investigated for their catalytic activity, particularly in olefin metathesis. In certain systems, PtBu₂Me has been identified as one of the most effective phosphines, alongside others like PCy₃ and P(i-Pr)₃. researchgate.net For instance, reactions involving RuCl₂(p-cymene)(L), where L is this compound, have been described in the context of reactions with prop-2-yn-1-ol derivatives. researchgate.net

Ligand exchange is a crucial aspect of the chemistry of these complexes. The reaction of RuHCl(CO)L₂ (L = PtBu₂Me) with HCl leads to the formation of [LH][Ru₂Cl₅(CO)₂L₂], demonstrating the Brønsted basicity of the chloride ligand in the parent complex. researchgate.net Furthermore, unusual exchange reactions have been observed in more complex systems. For example, reacting [(p-cymene)RuCl₂]₂ with a triphosphine (B1213122) ligand containing di-tert-butylphosphino groups resulted in an exchange between a chloride ligand and a phosphorus-bound hydrogen atom. nih.govx-mol.com This highlights the dynamic nature of ligand-metal interactions in ruthenium-phosphine chemistry.

Platinum complexes containing this compound have been synthesized and studied, revealing interesting reactivity related to C-H activation and arene coordination. The reductive elimination of neopentane (B1206597) from a platinum complex featuring a bis(di-tert-butylphosphino)methane (B1584639) (dtbpm) ligand creates a highly reactive Pt(0) intermediate. researchgate.net This species can react with electron-deficient arenes, such as 1,4-bis(trifluoromethyl)benzene, to form η²-arene complexes. researchgate.net

While these specific examples use a related ligand, they illustrate the principles of platinum-phosphine chemistry. Thermolysis or photolysis of such arene complexes can lead to C-H activation, forming platinum(II) aryl hydride complexes. researchgate.net The specific products formed can depend on whether the reaction is driven by heat or light. researchgate.net

Nickel complexes incorporating this compound have demonstrated utility in [2+2+2] cycloaddition reactions. researchgate.net In the intermolecular cycloaddition of N-benzenesulfonylbenzaldimine and 2-butyne, a catalyst system of Ni(cod)₂ and PtBu₂Me (10 mol %) at 100 °C yielded the corresponding 1,2-dihydropyridine in 87% yield. researchgate.net

Comparative studies showed that PtBu₂Me gave better results than other phosphines like PCy₃, while less bulky or less basic phosphines were not efficient for the reaction. researchgate.net This underscores the importance of the specific steric and electronic profile of this compound in facilitating this nickel-catalyzed transformation. The catalytic cycle for such reactions can involve the oxidative addition of a phosphane to Ni(0), followed by alkene insertion and reductive elimination. nih.gov

Ligand Steric and Electronic Characteristics in Coordination

The coordination behavior and catalytic efficacy of this compound are direct consequences of its distinct steric and electronic properties. These characteristics are often quantified using parameters like the Tolman cone angle (θ) for steric bulk and the Tolman electronic parameter (ν) for electron-donating ability.

The steric bulk of a phosphine ligand is a critical factor influencing the coordination number, geometry, and reactivity of the resulting metal complex. researchgate.net The presence of two bulky tert-butyl groups and a smaller methyl group gives PtBu₂Me a significant but asymmetric steric profile. The cone angle is a useful, albeit approximated, measure of this bulk. researchgate.net For very large ligands, excessive steric repulsion can prevent normal metal-ligand bond formation, leading to elongated bond distances. researchgate.net

Electronically, PtBu₂Me is a strong σ-donor, a characteristic typical of trialkylphosphines. uit.nothieme-connect.de This electron-rich nature helps to stabilize metal centers in low oxidation states, such as Pd(0) and Ni(0), which are key intermediates in many catalytic cycles. nih.govtpu.ru The balance between its strong donating ability and significant steric hindrance is key to its success in catalysis, as it can promote oxidative addition while also facilitating reductive elimination from the metal center.

Table 2: Physicochemical and Ligand Properties of this compound

Property Value Reference
Molecular Formula C₉H₂₁P nih.gov
Molecular Weight 160.24 g/mol nih.gov
Boiling Point 58 °C at 12 mmHg sigmaaldrich.comlookchem.com
Density 0.824 g/mL at 25 °C sigmaaldrich.comlookchem.com
Appearance Colorless liquid lookchem.com
Cone Angle (θ) 170° (estimated range) researchgate.net

Note: The cone angle can vary depending on the method of calculation and the specific metal complex. Studies have shown that for certain rhodium complexes, a narrow window of phosphine cone angles between 160° and 170° is optimal for the isolation of specific types of complexes. researchgate.net

Influence of Bulky Tert-Butyl Groups on Coordination Geometry

The significant steric bulk of P(tBu)₂Me, often quantified by a large cone angle, can prevent the formation of coordinatively saturated complexes. For instance, with sufficiently bulky phosphines like P(tBu)₂Me, otherwise common six-coordinate, 18-electron ruthenium(II) compounds become less favorable, leading to the isolation of stable five-coordinate, 16-electron species. researchgate.net This steric pressure can also lead to elongated metal-phosphorus bonds compared to those with less bulky phosphines, as excessive steric repulsion prevents the formation of ideal bond lengths. researchgate.net

In complexes where two P(tBu)₂Me ligands are present, the repulsion between the bulky tert-butyl groups plays a crucial role in determining the final geometry. For example, in square planar complexes, these groups dictate the rotational conformation of the P-C bonds and can influence the accessibility of the metal center for substrate binding. lookchem.com In platinum complexes featuring P-stereogenic ligands with bulky t-butyl groups, the steric strain can cause a significant twist (around 10°) from an ideal square planar geometry. acs.org This distortion, driven by steric repulsion, is a key factor in how the ligand's chirality is transferred to the coordination sphere of the metal.

Electron-Donating Properties and Metal Interactions

As a trialkylphosphine, this compound is a strong σ-donor and a weak π-acceptor. Its two tert-butyl groups and one methyl group are all electron-releasing, which increases the electron density on the phosphorus atom. This makes the ligand a strong Lewis base, capable of forming robust bonds with transition metals. acs.org

The strong electron-donating ability of P(tBu)₂Me is crucial for many catalytic applications. Electron-rich phosphine ligands are known to promote key steps in catalytic cycles, such as the oxidative addition of less reactive substrates (e.g., aryl chlorides) to palladium(0) centers in cross-coupling reactions. thieme-connect.de By increasing the electron density on the metal, the ligand facilitates the metal's attack on the substrate. This property makes P(tBu)₂Me and similar electron-rich, bulky phosphines highly effective in catalysis. lookchem.comthieme-connect.de

Role of Bite-Angle in Complex Stability and Reactivity

The term "bite angle" specifically refers to the P-M-P angle in a chelate ring formed by a bidentate phosphine ligand. As a monodentate ligand, this compound does not have an intrinsic bite angle. However, the principles governing bite angle in related bidentate ligands are critical for understanding complex stability and reactivity, and the P-M-P angle in bis-phosphine complexes with P(tBu)₂Me is conceptually related.

Bidentate phosphines derived from similar bulky and electron-rich phosphine units, such as 1,2-bis(di-tert-butylphosphinomethyl)benzene (B44117) (DTBPMB), are highly successful in catalysis, and their efficacy is often attributed to their well-defined bite angles. nih.gov The bite angle influences the electronic properties and steric environment at the metal center, which in turn controls the selectivity and activity of the catalyst. For instance, a small bite angle can stabilize square planar complexes. fu-berlin.de In the case of the P-stereogenic ligand MaxPHOS, which contains a tert-butylmethylphosphino group, the coordinated ligand exhibits a very small bite angle of approximately 70.2° in a rhodium complex. uoa.gr This constrained geometry is a direct result of the ligand's structure and significantly impacts its catalytic performance.

In dicobalt carbonyl complexes with the P-chiral ligand QuinoxP*, the coordination mode (chelated vs. bridged) is determined by a balance between the ligand's natural bite angle and the steric demands of other substrates on the metal, such as a bulky alkyne. acs.org This interplay demonstrates that while the bite angle is a property of the ligand, its effect on stability and reactivity is context-dependent, influenced by all components of the coordination sphere.

Stereochemical Aspects of Coordination Complexes

While this compound itself is achiral, the tert-butylmethylphosphine fragment is a fundamental building block for creating P-stereogenic phosphine ligands. These chiral ligands are of paramount importance in asymmetric catalysis, where they are used to induce enantioselectivity in chemical transformations.

Chirality at Phosphorus in Metal Complexes

The synthesis of enantiomerically pure P-stereogenic ligands is a significant challenge in chemistry. tcichemicals.com A major breakthrough in this field has been the use of phosphine-boranes as stable, air-insensitive intermediates. nih.govjst.go.jp Specifically, enantiopure (R)- and (S)-tert-butylmethylphosphine-borane have become key starting materials for the synthesis of a wide array of high-performance P-chiral phosphine ligands. jst.go.jpresearchgate.netbohrium.com

This methodology allows for the creation of diverse ligand structures by reacting the deprotonated secondary phosphine-borane with various electrophiles. bohrium.com After the construction of the desired ligand backbone, the borane (B79455) protecting group can be removed to yield the free phosphine. This approach has enabled the synthesis of numerous successful bidentate P-chiral ligands.

Table 1: Examples of P-Chiral Ligands Derived from the tert-Butylmethylphosphine Synthon

Ligand Name Abbreviation Key Structural Feature Application Highlight Reference(s)
1,2-Bis(tert-butylmethylphosphino)ethane t-Bu-BisP* Ethane backbone Rh-catalyzed asymmetric hydrogenation bohrium.com
Bis(tert-butylmethylphosphino)methane MiniPHOS Methane backbone Rh-catalyzed asymmetric hydrogenation bohrium.com
2,3-Bis(tert-butylmethylphosphino)quinoxaline (B1286896) QuinoxP* Quinoxaline backbone, air-stable Rh- and Pd-catalyzed asymmetric reactions researchgate.netbohrium.com
1,2-Bis(tert-butylmethylphosphino)benzene BenzP* Benzene backbone, air-stable Rh-catalyzed asymmetric hydrogenation researchgate.netub.edu

These ligands, upon coordination to a metal center, create a chiral environment that can direct the stereochemical outcome of a reaction. The combination of a bulky tert-butyl group and a smaller methyl group on the stereogenic phosphorus atom is a key design feature that leads to high levels of enantioinduction in catalysis. bohrium.com

Diastereomeric Recognition in Coordination

When a P-chiral ligand coordinates to a metal, it can lead to diastereomeric recognition, a phenomenon crucial for both optical resolution and asymmetric catalysis. This can manifest in several ways: the resolution of a racemic ligand by a chiral metal complex, or the creation of diastereomeric metal complexes when a single enantiomer of a ligand coordinates to a prochiral metal center. acs.orgrsc.org

The synthesis of metal complexes with P-chiral ligands often results in the formation of diastereomers. For example, the coordination of chiral QuinoxP* to dicobalt-alkyne fragments produced two diastereomers, which were observable by NMR. acs.org The ratio of these diastereomers was found to depend on the steric bulk of the alkyne substituent, indicating that diastereomeric recognition is influenced by the interaction between the chiral ligand and other ligands in the coordination sphere. acs.org

Furthermore, the coordination of a C₁-symmetric P-stereogenic ligand like MaxPHOS to a metal fragment such as [Ru(p-cymene)Cl] can create a new stereocenter at the metal atom itself. ub.edu This results in a chiral-at-metal complex. Remarkably, in many cases involving MaxPHOS, only a single stereoisomer of the resulting organometallic compound is formed, indicating a very high degree of diastereomeric recognition during the coordination process. ub.edu This selective formation of one diastereomer is critical, as the different diastereomers can have vastly different catalytic activities and selectivities. In some iridium complexes with P,N ligands, minor amounts of other stereoisomeric coordination complexes have been observed, highlighting the complexity of the energy landscape. ub.edu The ability to control the formation of these diastereomers through rational ligand design is a central goal in the field of asymmetric catalysis.

Catalytic Applications of Di Tert Butylmethylphosphine

Asymmetric Catalysis

Asymmetric catalysis relies on chiral catalysts to produce enantiomerically enriched products. Di-tert-butylmethylphosphine, being an achiral molecule, cannot by itself induce chirality. However, the development of P-chiral phosphine (B1218219) ligands, which are chiral at the phosphorus atom, has been a significant advancement in this field. jst.go.jp Many of the most successful P-chiral ligands incorporate bulky tert-butyl and methyl groups on the phosphorus atom, a structural feature shared with this compound. These ligands create a well-defined and rigid chiral environment around a metal center, which is crucial for high enantioinduction. mdpi.comwiley-vch.de

Asymmetric Hydrogenation of Alkenes and Enamides

Asymmetric hydrogenation is a key industrial method for producing chiral compounds. lu.ch While this compound is not used directly, P-chiral bisphosphines containing the tert-butylmethylphosphino moiety are exceptionally effective. researchgate.net

Rhodium complexes featuring P-chiral bisphosphine ligands are powerful catalysts for the asymmetric hydrogenation of prochiral alkenes and enamides. lu.chjst.go.jp Ligands such as BisP, QuinoxP, and BenzP* form stable complexes with rhodium, leading to high catalytic activity and outstanding enantioselectivities, often exceeding 99% enantiomeric excess (ee). mdpi.comacs.org The mechanism of enantioinduction is complex, often involving a dihydride pathway where the stereochemistry is determined during the migratory insertion step within an octahedral rhodium(III) intermediate. acs.orgnih.gov The bulky tert-butyl groups on the phosphine ligands play a critical role, not just through steric hindrance but also through non-covalent interactions that stabilize the transition state leading to the major enantiomer. mdpi.comnih.gov

The effectiveness of these Rhodium-catalyzed systems is demonstrated in the hydrogenation of a wide variety of substrates, including α- and β-dehydroamino acid derivatives, which are precursors to chiral amino acids. jst.go.jpacs.org

The design of P-chiral bisphosphines has evolved to create more stable and efficient catalysts. mdpi.com

t-Bu-BisP : As a pioneering P-chiral ligand, (S,S)-1,2-bis(tert-butylmethylphosphino)ethane, or t-Bu-BisP, demonstrated exceptional enantioselectivity in the rhodium-catalyzed hydrogenation of various functionalized alkenes. mdpi.comacs.orgpnas.org However, its high air sensitivity limited its broader use. nih.gov

QuinoxP : To address stability issues, 2,3-bis(tert-butylmethylphosphino)quinoxaline (B1286896) (QuinoxP) was developed. nih.gov This ligand is an air-stable, crystalline solid that retains the high catalytic performance of t-Bu-BisP. nih.govresearchgate.netsigmaaldrich.com Rhodium and cobalt complexes of QuinoxP have proven effective in the asymmetric hydrogenation of diverse substrates. jst.go.jpmdpi.comrsc.org

BenzP : Similar to QuinoxP, BenzP* is another air-stable P-chiral ligand that provides excellent results in asymmetric hydrogenation. mdpi.comprinceton.eduacs.org Its rhodium complexes are highly effective for hydrogenating enamides and other functionalized alkenes. researchgate.net

The synthesis of these advanced ligands often relies on a key intermediate, enantiopure tert-butylmethylphosphine–borane (B79455), underscoring the fundamental importance of the tert-butylmethylphosphine structural unit. jst.go.jpnih.gov

Table 1: Performance of P-Chiral Ligands in Rh-Catalyzed Asymmetric Hydrogenation of Enamides

Entry Ligand Substrate Solvent Enantiomeric Excess (ee) (%) Product Configuration Ref
1 t-Bu-BisP* N-(1-phenylvinyl)acetamide Methanol >99 R acs.org
2 t-Bu-MiniPHOS N-(1-phenylvinyl)acetamide Methanol 97 R acs.org
3 t-Bu-BisP* N-(1-(tert-butyl)vinyl)acetamide Methanol 99 S acs.org
4 t-Bu-BisP* N-(1-(naphthalen-2-yl)vinyl)acetamide Methanol >99 R acs.org
5 QuinoxP* Methyl (Z)-2-acetamido-3-phenylacrylate Methanol >99 R jst.go.jp
6 BenzP* Methyl (Z)-2-acetamido-3-(4-fluorophenyl)acrylate Methanol >99 R researchgate.net

Enantioselective Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The utility of P-chiral ligands like QuinoxP* extends beyond hydrogenation to various enantioselective C-C and C-heteroatom bond-forming reactions. researchgate.netsigmaaldrich.com For instance, palladium complexes incorporating QuinoxP* have been used in the asymmetric allylation of ketones with allene, yielding allylation products with high enantioselectivity. nih.gov These ligands have also been applied in rhodium-catalyzed 1,4-additions of arylboronic acids and other carbon-carbon bond-forming transformations, consistently delivering high levels of enantiocontrol. sigmaaldrich.comresearchgate.net

Allylic Alkylation Reactions

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for constructing stereogenic centers. mdpi.com Chiral phosphine ligands are crucial for inducing enantioselectivity in these reactions. mdpi.comnih.gov P-chiral phosphine ligands, including those with tert-butyl groups, have shown high efficacy. For example, palladium complexes of P-chiral phosphine/sulfide (B99878) hybrid ligands are highly effective in the allylic alkylation of 1,3-diphenyl-2-propenyl acetate (B1210297) with malonate esters. researchgate.net Similarly, QuinoxP* has been successfully employed in the Pd-catalyzed asymmetric allylic substitution of 1,3-diphenyl-2-propenyl acetate, achieving up to 98.7% ee. acs.org The development of multifunctional phosphine ligands that can participate in hydrogen bonding has also opened new avenues for achieving enantiodivergent outcomes in AAA reactions. doi.org

Cross-Coupling Reactions

In contrast to asymmetric catalysis, the direct application of this compound is found in cross-coupling reactions. Its properties as a bulky, electron-rich monodentate ligand are highly advantageous for these transformations. sigmaaldrich.comfishersci.ca The steric bulk facilitates the reductive elimination step, while its strong electron-donating nature promotes the oxidative addition of the palladium catalyst to the substrate, which is often the rate-determining step. fishersci.ca

This compound is used in conjunction with palladium catalysts in a multitude of cross-coupling reactions, including:

Suzuki-Miyaura Coupling researchgate.netsigmaaldrich.com

Buchwald-Hartwig Amination sigmaaldrich.com

Heck Reaction sigmaaldrich.com

Negishi Coupling researchgate.netsigmaaldrich.com

Stille Coupling researchgate.netsigmaaldrich.com

Hiyama Coupling sigmaaldrich.comsigmaaldrich.com

Sonogashira Coupling sigmaaldrich.com

Frustrated Lewis Pair (FLP) Catalysis

Frustrated Lewis Pair (FLP) chemistry has emerged as a significant area in metal-free catalysis. This concept is centered around the idea of combining a sterically hindered Lewis acid and a Lewis base. Due to steric repulsion, they are unable to form a classical adduct, which leaves both the Lewis acidic and basic sites available to interact with and activate substrate molecules. This compound, with its bulky tert-butyl groups, serves as a potent Lewis base in FLP systems.

Epoxide Ring-Opening Mediated by Phosphine-Borane Adducts

The combination of this compound and a suitable borane, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), forms a frustrated Lewis pair capable of mediating the ring-opening of epoxides. researchgate.netnih.gov This reaction is of synthetic interest as it provides a metal-free pathway to functionalized alcohols.

In a typical reaction, the FLP, often generated in situ, reacts with an epoxide, leading to the cleavage of a C-O bond and the formation of a zwitterionic intermediate. researchgate.netnih.gov The nature of the epoxide and the specific components of the FLP can influence the regioselectivity of the ring-opening.

Table 1: Representative Examples of Epoxide Ring-Opening Mediated by Phosphine-Borane FLPs

Epoxide SubstratePhosphineBoraneProduct(s)Reference
2-methyloxiranetBu₂PCH₂BPh₂ (preorganized FLP)-Six-membered heterocycle researchgate.netnih.gov
2-phenyloxiranetBu₂PCH₂BPh₂ (preorganized FLP)-Six-membered heterocycle researchgate.netnih.gov
2-(trifluoromethyl)oxiranetBu₂PCH₂BPh₂ (preorganized FLP)-Six-membered heterocycle researchgate.netnih.gov

This table presents data for a preorganized FLP system, where the phosphine and borane moieties are linked. While not strictly this compound, it demonstrates the general principle of phosphine-borane mediated epoxide ring-opening.

Mechanistic Considerations in FLP Chemistry

The mechanism of epoxide ring-opening by phosphine-borane FLPs has been a subject of detailed investigation, often supported by computational studies. researchgate.netnih.gov The generally accepted pathway involves the initial activation of the epoxide by the Lewis acidic borane. This is followed by a nucleophilic attack of the phosphine on one of the epoxide's carbon atoms.

Several potential pathways for this process have been considered:

Pathway A: The Lewis acid and Lewis base of the FLP act in a concerted manner on the epoxide.

Pathway B: The borane first coordinates to the epoxide oxygen, activating it towards subsequent intramolecular nucleophilic attack by the phosphine.

Pathway C: Following the initial borane-epoxide adduct formation, a second equivalent of the FLP acts as the nucleophile in an intermolecular fashion. researchgate.netnih.gov

Kinetic and computational studies on related phosphine-borane systems suggest that the intermolecular pathway (Pathway C) is often favored. researchgate.netnih.gov This involves the formation of a chain-like intermediate which then cyclizes to afford the final product, regenerating a molecule of the FLP, thus making the process catalytic. researchgate.netnih.gov

The steric and electronic properties of both the phosphine and the borane are crucial in determining the reactivity and the operative mechanism. The "frustration" in the Lewis pair is essential; if the phosphine and borane can form a stable adduct, their ability to activate the epoxide is diminished. The bulky nature of this compound makes it an effective component in such FLP systems.

Furthermore, the possibility of single-electron transfer (SET) between the phosphine and the borane to form a frustrated radical pair has been considered in some FLP systems. nih.govrsc.org This can open up alternative reaction pathways, particularly under thermal or photochemical conditions. rsc.org However, for the epoxide ring-opening reactions discussed, the polar, two-electron pathway is generally considered the primary mechanism.

Mechanistic Investigations Involving Di Tert Butylmethylphosphine

Elucidation of Catalytic Cycle Intermediates

Understanding the structure and reactivity of intermediate species is fundamental to optimizing catalytic processes. Research on complexes incorporating Di-tert-butylmethylphosphine and its close structural analogs has successfully identified and analyzed key intermediates, particularly in pathways involving reductive elimination and C-H activation.

Reductive elimination is the final, bond-forming step in many cross-coupling reactions, leading to the formation of the desired product and regeneration of the catalytically active species. nih.gov The structure of the phosphine (B1218219) ligand plays a crucial role in facilitating this step. Studies on palladium-catalyzed reactions have shown that bulky ligands can destabilize the metal complex, thereby promoting reductive elimination. thermofishersci.in

In nickel-catalyzed reactions, this compound has proven to be an effective ligand. For instance, in the intermolecular [2+2+2] cycloaddition of an imine and an alkyne, a seven-membered aza-nickelacycle intermediate is formed. Heating this intermediate induces reductive elimination to yield the final 1,2-dihydropyridine product. The use of PMetBu₂ as a ligand in this transformation led to superior results compared to other phosphines like tricyclohexylphosphine (B42057) (PCy₃). researchgate.net

Kinetic studies on the reductive elimination from Pd(II) amido complexes, which are resting states in many C-N cross-coupling reactions, show that the process follows first-order kinetics. nih.gov The rate of this step is significantly influenced by the electronic properties of the reactants and the ligand. For example, complexes derived from electron-deficient aryl halides and electron-rich amines exhibit faster rates of reductive elimination. nih.gov This suggests that the electronic character of the this compound ligand, being a strong σ-donor, directly influences the electron density at the metal center and thus the facility of the final product-forming step.

Carbon-hydrogen (C-H) bond activation is a powerful strategy for streamlining organic synthesis, but it can also represent a pathway for catalyst deactivation through cyclometalation. Investigations involving bulky phosphine ligands like this compound have shed light on this dual role.

Computational studies using Density Functional Theory (DFT) have been employed to understand the mechanism of these C-H activation processes. researchgate.net These theoretical analyses, combined with experimental observations, confirm that C-H bond cleavage can occur via a concerted metalation-deprotonation pathway, where a ligand such as carbonate or bromide assists in the proton transfer. researchgate.net

Stereochemical Control and Origin of Enantioselectivity

In asymmetric catalysis, the chiral ligand is the primary source of stereochemical induction. P-chiral ligands containing the tert-butylmethylphosphino group have been developed and studied to understand how chirality at the phosphorus atom translates into enantioselective product formation.

These predictive models are built on detailed mechanistic studies. For example, in the asymmetric hydrogenation of α-dehydroamino acid derivatives, the reaction is understood to proceed through a dihydride pathway where enantioselection occurs in an octahedral Rh(III) intermediate. bohrium.com DFT calculations on transition states help to identify the lowest energy pathway that leads to the major enantiomer. ub.edunih.gov For ligands derived from enantiopure tert-butylmethylphosphine-borane, such as (R,R)-2,3-bis(tert-butylmethylphosphino)quinoxaline (QuinoxP*), excellent enantioselectivities are achieved, and molecular modeling helps to correlate these outcomes with the preferred conformations of the substituents at the phosphorus atom. researchgate.net

Table 1: Computational Methods in Stereoselectivity Studies
Computational MethodApplication in Stereoselectivity AnalysisKey Insights GainedReference
Density Functional Theory (DFT)Rationalizing stereoselectivity in palladium-catalyzed cycloisomerization.Established the energetic feasibility of a hydropalladation mechanism and provided insight into kinetic isotope effects. acs.org
DFT and Molecular ModelingInvestigating enantioselection in Rh-catalyzed asymmetric hydrogenation with P-chiral ligands.Supported a dihydride pathway and identified the octahedral Rh(III) complex as the stereo-determining intermediate. bohrium.com
Computational StudiesDeveloping stereomodels for enantioselective C-H activation.Proposed pre-transition state intermediates where ligand and substrate conformation dictates the stereochemical outcome. nih.gov

The specific three-dimensional structure adopted by the this compound ligand when coordinated to a metal center is critical for its function. Molecular mechanics calculations predict that to minimize steric repulsions between its bulky groups, the ligand adopts a conformation with twisted tert-butyl groups. acs.org

This inherent conformational bias and flexibility are key to its success. The ability of a bulky phosphine ligand to adjust its conformation allows the catalyst to accommodate sterically demanding substrates while still creating a well-defined chiral pocket around the metal's active site. researchgate.netnih.gov This interaction between the substrate and the ligand's chiral environment is the origin of enantioselectivity. The sterically encumbering groups of the ligand effectively block certain approaches of the substrate to the metal center, favoring a trajectory that leads to the formation of one specific enantiomer. nih.gov

Reaction Kinetics and Rate-Determining Steps

In many palladium-catalyzed cross-coupling reactions, oxidative addition is considered the rate-determining step. tpu.ru However, for catalysts employing bulky, electron-rich phosphines, this is not always the case. For instance, in certain Heck reactions, kinetic data suggest that the migratory insertion step is turnover-limiting. researchgate.net In palladium-catalyzed C-N coupling reactions, extensive kinetic analysis has revealed that reductive elimination is often not the problematic or slowest step. mit.edu Instead, steps preceding it in the catalytic cycle, such as oxidative addition, can exhibit complex kinetics with an inverse dependence on reactant concentrations. mit.edu

In some systems, the formation of the active catalyst itself can be rate-limiting. For example, reactions initiated with a Pd(OAc)₂ precatalyst can exhibit an induction period, which corresponds to the time required to generate the active Pd(0) species. acs.org The rate can also be influenced by steric factors; in the Buchwald-Hartwig amination using a related bulky phosphine, the reaction rate was found to be inversely related to the steric bulk of the substrates. researchgate.net The specific nature of the RDS is therefore highly dependent on the entire catalytic system, including the metal, ligand, substrates, and reaction conditions.

Table 2: Identified Rate-Determining Steps (RDS) in Related Catalytic Systems
Reaction TypeIdentified or Proposed RDSKinetic ObservationReference
Heck ReactionMigratory InsertionWeak dependence on aryl iodide and alkene concentrations. researchgate.net
C-N Cross-CouplingOxidative Addition NetworkInverse dependence on amine and aryl halide concentrations. Reductive elimination is not rate-limiting. mit.edu
Dual-Catalyst Cross-CouplingTransmetalationThe transmetalation step was found to be slower than the subsequent reductive elimination. nih.gov
General Cross-CouplingOxidative AdditionOften considered the RDS, accelerated by electron-rich phosphines. tpu.ru

Catalyst Activation and Deactivation Pathways

The efficacy of a catalytic system is intrinsically linked to the facility of the active catalyst formation and its stability under reaction conditions. This compound has been a subject of mechanistic investigations to understand its role in both the activation of precatalysts and the pathways that lead to catalyst deactivation. These studies are crucial for optimizing reaction conditions and designing more robust catalytic systems.

Catalyst Activation

The activation of metal precatalysts, particularly palladium complexes, often involves the reduction of a Pd(II) or other higher oxidation state species to the catalytically active Pd(0) species. The electronic and steric properties of this compound play a significant role in this process.

In the context of Suzuki cross-coupling reactions, air-stable [(R₃P)PdCl₂]₂ complexes, where R₃P can be di-tert-butylneopentylphosphine (B1584642) (a structurally related bulky phosphine), have been studied to understand their activation. The conversion to the active LPd⁰ catalyst species is a critical step. Research has shown that the choice of solvent significantly impacts the efficiency of this activation. For instance, precatalyst systems using bulky phosphine ligands demonstrate much higher activity in toluene/water compared to acetonitrile/water. researchgate.net This suggests that in toluene, the formation of the active Pd(0) species is favored, leading to higher catalytic efficiency. researchgate.net

Mechanistic studies on direct arylation reactions have also highlighted the importance of the ligand in catalyst activation. For intramolecular direct arylation, catalyst screens have been performed to identify effective ligands. While various triarylphosphines and biaryl phosphines showed inferior reactivity, trialkylphosphines, including this compound, yielded better results in the direct arylation of aryl chlorides. researchgate.net This indicates that the specific combination of steric bulk and electron-donating ability of this compound is beneficial for the generation of the active catalytic species required for C-H activation.

A study on the direct arylation of aryl halides with simple arenes led to the development of new catalysts, and mechanistic investigations pointed towards a concerted metallation-deprotonation model. canada.ca In these systems, this compound, often used as its air-stable HBF₄ salt, demonstrated increased reactivity and robustness compared to other ligand systems. canada.ca

Catalyst Deactivation

Catalyst deactivation is a critical issue that limits the efficiency and applicability of many catalytic systems. For catalysts incorporating this compound and related bulky phosphines, a common deactivation pathway involves the formation of stable, off-cycle complexes, such as palladacycles.

In studies involving palladium acetate (B1210297) and tri-tert-butylphosphine, a related bulky phosphine, it was observed that at room temperature, C–H activation of a tert-butyl group can occur to form a cyclometalated palladium(II) complex. researchgate.net This palladacycle is resistant to reduction to the active Pd(0) species and is catalytically inactive, thus representing a significant deactivation pathway. researchgate.netresearchgate.net The formation of such species diminishes the concentration of the catalytically active palladium(0) available for the cross-coupling reaction. researchgate.net

The solvent can play a crucial role in suppressing this deactivation pathway. In acetonitrile/water, the formation of a palladacycle was found to compete with the generation of the active Pd(0) species. researchgate.net This palladacycle exhibits low catalytic activity, and its formation is a key deactivation route. researchgate.net Conversely, in toluene, the formation of the active Pd(0) species proceeds cleanly without significant competition from palladacycle formation. researchgate.net This difference in solvent effect accounts for the higher activity of these precatalysts in toluene/water mixtures. researchgate.net

The accumulation of byproducts can also lead to catalyst deactivation. In direct arylation reactions with aryl iodides, it was found that the accumulation of iodide in the reaction medium can poison the catalyst. researchgate.net This deactivation can be mitigated by the addition of silver salts, which act as iodide scavengers. researchgate.net

The table below summarizes the effect of solvent on catalyst activation and deactivation pathways observed in studies involving bulky phosphine ligands related to this compound.

Solvent SystemObservationImplicationReference
Toluene/WaterClean formation of the active Pd(0) species.Higher catalytic activity due to efficient catalyst activation. researchgate.net
Acetonitrile/WaterCompetition between active Pd(0) formation and palladacycle formation.Lower catalytic activity due to catalyst deactivation via palladacycle formation. researchgate.net

Furthermore, research into ruthenium-catalyzed olefin metathesis has identified this compound as an effective ligand. researchgate.net However, even in these systems, deactivation pathways exist. For instance, in the presence of amines, phosphine-containing ruthenium catalysts can undergo ligand exchange, and the free phosphine can then participate in the decomposition of the active methylidene intermediate. beilstein-journals.org

The following table outlines key research findings on the activation and deactivation pathways involving catalysts with bulky phosphine ligands.

Catalytic SystemActivation PathwayDeactivation PathwayResearch FindingReference
Pd(OAc)₂ / Tri-tert-butylphosphineReduction to Pd(0) by heat or hydrogen. researchgate.netFormation of a cyclometalated Pd(II) complex via C-H activation of a tert-butyl group. researchgate.netThe cyclometalated complex is catalytically inactive, diminishing the concentration of the active Pd(0) species. researchgate.netresearchgate.net researchgate.netresearchgate.net
[(R₃P)PdCl₂]₂ / Suzuki CouplingConversion to active LPd⁰ species. researchgate.netLigand metalation to form a palladacycle. researchgate.netCatalyst activity is significantly higher in toluene/water, where palladacycle formation is suppressed. researchgate.net researchgate.net
Pd(OAc)₂ / this compound / Direct ArylationGeneration of an active Pd species for C-H activation. researchgate.netCatalyst poisoning by iodide accumulation (with aryl iodide substrates). researchgate.netAddition of silver salts can overcome iodide poisoning and allow reactions at lower temperatures. researchgate.net researchgate.net
RuCl₂ / this compound / Olefin MetathesisFormation of active ruthenium indenylidene-ether complexes. mdpi.comAmine-induced decomposition of the catalyst. beilstein-journals.orgThis compound is among the most effective phosphines for the metathesis of acyclic alpha-olefins. researchgate.net researchgate.netbeilstein-journals.orgmdpi.com

Computational and Theoretical Studies of Di Tert Butylmethylphosphine Systems

Density Functional Theory (DFT) Calculations

DFT calculations serve as a powerful method to model the electronic structure and energetics of molecules, offering a window into reaction pathways that can be difficult to probe experimentally.

DFT calculations have been instrumental in mapping out the step-by-step mechanisms of reactions involving Di-tert-butylmethylphosphine ligands. By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct a detailed reaction coordinate diagram.

For instance, in a study of the reaction between ruthenium hydrides, such as RuHX(H₂)L₂ (where L = P(tBu)₂Me), and terminal alkynes, DFT calculations at the B3LYP level were used to locate the minima and transition states for the proposed reaction path. researchgate.net The calculations revealed that the reaction proceeds via an initial insertion of the alkyne into the Ru-H bond to form a vinyl intermediate, followed by a hydrogen migration to yield the hydrido/vinylidene product. researchgate.net This pathway was shown to be more energetically favorable than a direct 1,2-hydrogen migration within the coordinated alkyne. researchgate.net

Furthermore, computational studies on palladium-catalyzed intramolecular C(sp³)-H arylation have highlighted the critical influence of the phosphine (B1218219) ligand on the preferred reaction mechanism. semanticscholar.org DFT (B3PW91) calculations demonstrated that the pathway and feasibility of C-H activation and subsequent steps are highly dependent on the nature of the phosphine, comparing ligands like PMe₃ and the bulkier P(tBu)₃, a close structural analog to this compound. semanticscholar.org

A key application of DFT is the determination of the complete energetic landscape of a catalytic cycle. This involves calculating the Gibbs free energy for each stationary point along the reaction pathway. The resulting energy profile can identify the rate-determining step, explain catalyst efficiency, and guide the design of more effective catalysts.

Prediction of Spectroscopic Properties

Computational methods are increasingly used to predict spectroscopic data, which can aid in the characterization of new compounds and the interpretation of experimental spectra. DFT calculations can provide valuable predictions of NMR chemical shifts, vibrational frequencies (IR), and other spectroscopic parameters. nih.govruc.dk

For this compound and related di-tert-butylphosphine (B3029888) compounds, variable-temperature ¹H, ¹³C{¹H}, and ³¹P{¹H} NMR spectroscopy has been studied. researchgate.net A general trend observed both experimentally and supported by computational models is that increasing the steric bulk of the substituents on the phosphorus atom tends to shift the ³¹P NMR signal to a lower field (higher ppm value). researchgate.net This is attributed to changes in the C-P-C bond angles and the s-character of the phosphorus lone pair orbital. While detailed DFT predictions for the exact chemical shifts of P(tBu)₂Me are specific to the computational method and basis set used, the qualitative trends are well-reproduced. nih.govaps.orgnih.gov

Steric and Electronic Parameter Analysis (e.g., Cone Angle, Bite Angle)

To quantify and compare the influence of different phosphine ligands, several steric and electronic parameters have been developed. The Tolman cone angle (θ) is the most widely used steric descriptor for monodentate phosphines like this compound. nsf.gov It is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the ligand's atoms.

This compound is considered a bulky ligand. Its cone angle has been determined in the context of rhodium complexes, where it was found that a narrow window of phosphine cone angles, between 160° and 170°, supports the isolation of specific C-C sigma interaction complexes. researchgate.net The structure of P(tBu)₂Me is well-suited for promoting oxidative addition while helping to prevent beta-hydride elimination, a desirable combination in many cross-coupling reactions. researchgate.net Molecular mechanics and DFT calculations on related Cr(CO)₅-phosphine complexes have shown that the metal-phosphorus bond distance tends to increase linearly with an increasing cone angle, providing a quantitative measure of the steric repulsion between the ligand and the metal fragment. researchgate.net As a monodentate ligand, the "bite angle" parameter is not applicable to this compound.

Table 1: Calculated Steric and Electronic Parameters for Selected Phosphine Ligands

Note: Exact values can vary based on the computational method and the specific metal complex used for the calculation. The values presented are representative.

Advanced Derivatives and Analogues of Di Tert Butylmethylphosphine

Design and Synthesis of Novel P-Chiral Ligands

A significant area of development has been the creation of P-chiral ligands, where the phosphorus atom itself is a stereogenic center. These ligands are crucial in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The synthesis of these ligands often utilizes phosphine-boranes as key intermediates, which allows for the stereospecific introduction of various substituents at the phosphorus atom. nih.govnih.govtcichemicals.com Enantiopure tert-butylmethylphosphine-borane, in particular, serves as a vital building block for many of these complex phosphines. nih.govjst.go.jpbohrium.com

Bisphosphine Ligands (e.g., QuinoxP, BenzP, t-Bu-BisP*)

The design of C2-symmetric bisphosphine ligands, featuring two P-chiral centers, has been a major focus. These ligands often incorporate a bulky tert-butyl group and a smaller methyl group on each phosphorus atom, creating a well-defined chiral environment around a coordinated metal center. nih.gov

t-Bu-BisP : Formally known as 1,2-bis(tert-butylmethylphosphino)ethane, t-Bu-BisP is a highly effective P-chiral ligand. nih.govjst.go.jp However, its air-sensitive and semi-solid nature has limited its widespread use. jst.go.jp The borane-protected form, (R,R)-t-Bu-BisP*–borane (B79455), can be synthesized from the corresponding secondary diphosphine. researchgate.net

QuinoxP : To address the air-sensitivity of ligands like t-Bu-BisP, 2,3-bis(tert-butylmethylphosphino)quinoxaline (B1286896) (QuinoxP) was developed. jst.go.jpresearchgate.net This ligand is an air-stable, crystalline solid, making it more practical for various applications. jst.go.jpbohrium.com Its synthesis involves the reaction of enantiopure tert-butylmethylphosphine-borane with 2,3-dichloroquinoxaline. nih.govresearchgate.net QuinoxP has demonstrated excellent enantioselectivity in numerous transition-metal-catalyzed asymmetric reactions and is commercially available. nih.govtcichemicals.comjst.go.jp Gold(III) complexes of QuinoxP* have also been synthesized and show promise as anticancer agents. mdpi.com

BenzP : Another important air-stable, P-chiral bisphosphine ligand is 1,2-bis(tert-butylmethylphosphino)benzene (BenzP). nih.govacs.org Its synthesis, which was a long-standing challenge, was eventually achieved on a gram scale. nih.govjst.go.jp Like QuinoxP, BenzP is derived from enantiopure tert-butylmethylphosphine-borane and has proven to be a highly efficient ligand in rhodium-catalyzed asymmetric hydrogenations. acs.orgnih.gov

The development of these ligands has been instrumental in advancing asymmetric catalysis, with their rhodium complexes showing exceptional performance in the hydrogenation of functionalized alkenes. nih.gov

Table 1: Comparison of P-Chiral Bisphosphine Ligands

Ligand Full Name Key Features
t-Bu-BisP * 1,2-bis(tert-butylmethylphosphino)ethane High enantioselectivity, but air-sensitive and semi-solid. nih.govjst.go.jp
QuinoxP * 2,3-bis(tert-butylmethylphosphino)quinoxaline Air-stable, crystalline solid, commercially available, excellent enantioselectivity. jst.go.jpbohrium.comresearchgate.net
BenzP * 1,2-bis(tert-butylmethylphosphino)benzene Air-stable, crystalline solid, highly efficient in asymmetric hydrogenation. nih.govacs.org

Hybrid Phosphine (B1218219) Ligands (e.g., Phosphine/Sulfide (B99878) Hybrid Ligands)

The modular design of phosphine ligands has been extended to include hybrid systems that combine a phosphine with another coordinating group. P-chirogenic phosphine-sulfide (P*,S-hybrid) ligands are a notable example. acs.org The synthesis of these ligands can be achieved through stereoselective methods, such as a Fries-like rearrangement of P-chirogenic phosphinite-boranes or by reacting a thiophenyllithium reagent with a P-chirogenic phosphinite. acs.org These hybrid ligands have been successfully applied in palladium-catalyzed allylic alkylations, demonstrating high enantioselectivity. acs.org The combination of the "hard" phosphine and "soft" sulfide donor atoms provides unique coordination properties and catalytic activities. chalmers.se

Phosphine Oxide Derivatives in Coordination and Luminescence

The oxidation of phosphines to their corresponding phosphine oxides opens up new avenues in coordination chemistry and materials science. While phosphines are soft donors, phosphine oxides are hard donors due to the oxophilicity of the oxygen atom. researchgate.net This change in donor character makes them suitable for coordinating with hard metal ions like lanthanides.

Luminescent europium(III) complexes have been synthesized using point-chiral phosphine oxide ligands derived from QuinoxP*. rsc.orgresearchgate.net Specifically, complexes like [Eu(hfa)3((R,R)-B2QPO)], where B2QPO is 2,3-bis(tert-butylmethylphosphine oxide)quinoxaline, have been prepared and characterized. rsc.orgresearchgate.net These complexes exhibit bright luminescence, with quantum yields as high as 63% in the solid state. rsc.org The chiroptical properties of these complexes, such as circularly polarized luminescence (CPL), are influenced by the structural and electronic strain in the coordination sphere. rsc.orgresearchgate.net The development of such luminescent materials is of interest for applications in displays, sensors, and security inks.

Exploration of Renewable Phosphine Ligands Structurally Related to Di-tert-butylmethylphosphine

In a move towards more sustainable chemistry, researchers have explored the synthesis of phosphine ligands from renewable biomass sources. nih.govrsc.orgrsc.orgresearchgate.net The goal is to create analogues of highly successful, fossil-fuel-derived ligands, such as the bulky and electron-rich phosphines used in cross-coupling reactions. nih.govrsc.org By utilizing molecules derived from biomass, it is possible to synthesize new phosphine ligands that can effectively catalyze important reactions like Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. rsc.orgrsc.org While not direct derivatives of this compound, this research direction is inspired by the success of bulky alkyl phosphines and aims to replicate their desirable stereoelectronic properties using sustainable starting materials. The performance of these renewable ligands is often rationalized by their specific stereoelectronic characteristics. rsc.orgrsc.org

Comparison with Other Bulky Phosphine Ligands in Catalytic Performance

The effectiveness of a phosphine ligand in catalysis is determined by its steric and electronic properties. These are often quantified by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP), respectively. umb.edudalalinstitute.com this compound is considered a bulky and electron-donating ligand.

When compared to other bulky phosphines, such as tri-tert-butylphosphine, this compound often shows comparable or superior performance in certain catalytic reactions. For instance, in Suzuki cross-coupling reactions, palladium catalysts supported by di-tert-butyl(methyl)phosphine have shown excellent results. thieme-connect.de The specific balance of steric bulk and electron-donating ability in this compound can lead to highly active and selective catalysts for various transformations, including C-C and C-N bond-forming reactions. weebly.com The choice of ligand is often crucial for achieving high turnover numbers and efficiency in catalytic cycles. researchgate.net

Table 2: Stereoelectronic Properties of Selected Bulky Phosphine Ligands

Ligand Tolman Cone Angle (θ) in ° Tolman Electronic Parameter (TEP) in cm⁻¹
PMe₃ 118 2064.1
P(t-Bu)₃ 182 2056.1
PCy₃ 170 2056.4
This compound 157 2058.1
Tri(isopropyl)phosphine 160 2059.0

Data sourced from various studies and compilations on phosphine ligand properties. weebly.comus.esresearchgate.net

This table illustrates the position of this compound among other common bulky phosphines, highlighting its significant steric presence and strong electron-donating nature. This combination of properties is key to its success in a wide range of catalytic applications.

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